molecular formula C15H20O5 B1325773 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 32435-16-8

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325773
CAS No.: 32435-16-8
M. Wt: 280.32 g/mol
InChI Key: RLFOBMKXZSCXQQ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,4-dimethoxyphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable heptanoic acid derivative. One common method is the aldol condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with heptanoic acid in the presence of a base such as sodium hydroxide. The reaction is followed by an oxidation step to introduce the ketone functionality at the seventh carbon.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with a similar aromatic structure but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but has a different backbone.

    3-(3,4-Dimethoxyphenyl)propionic acid: Another related compound with a similar aromatic ring but different chain length.

Uniqueness

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific combination of a heptanoic acid backbone, a ketone group, and a 3,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFOBMKXZSCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645474
Record name 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32435-16-8
Record name 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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